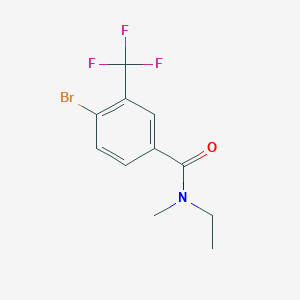
4-Bromo-N-ethyl-N-methyl-3-trifluoromethylbenzamide
説明
4-Bromo-N-ethyl-N-methyl-3-trifluoromethylbenzamide, also known as BEMT, is an organic compound with a wide range of applications in the fields of organic synthesis and chemical research. BEMT is a unique and versatile reagent that can be used to synthesize a variety of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. BEMT has been used in a variety of chemical reactions, such as the synthesis of heterocyclic compounds, the synthesis of peptides and proteins, and the preparation of fluorinated compounds. BEMT has also been used in the synthesis of a variety of biologically active compounds, such as antibiotics, anti-cancer agents, and CNS agents.
科学的研究の応用
Antioxidant Potential
Bromophenols, structurally related to 4-Bromo-N-ethyl-N-methyl-3-trifluoromethylbenzamide, have demonstrated significant antioxidant properties. Nitrogen-containing bromophenols isolated from marine red algae displayed potent scavenging activity against radicals, suggesting potential application in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
GPR35 Agonist Research
A study focused on a compound structurally akin to this compound, used as a potent and selective agonist for GPR35, a G protein-coupled receptor. This research aids in understanding the receptor's role and potential therapeutic applications (Thimm et al., 2013).
作用機序
Target of Action
The primary target of 4-Bromo-N-ethyl-N-methyl-3-trifluoromethylbenzamide is the PDE10A (phosphodiesterase) . This enzyme is remarkably localized and is abundant only in brain tissue .
Mode of Action
The compound acts as a potent inhibitor of PDE10A . It interacts with the enzyme, preventing it from breaking down cyclic nucleotides, which are important secondary messengers in cells. This results in an increase in the levels of these cyclic nucleotides, leading to changes in cellular function.
Pharmacokinetics
Similar compounds have been found to be metabolically robust, demonstrating a high percentage of remnant (>98%) after 30 minutes in the presence of human, rat, and mouse liver microsomes . This suggests that the compound may have good bioavailability.
生化学分析
Biochemical Properties
4-Bromo-N-ethyl-N-methyl-3-trifluoromethylbenzamide plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions with the active sites of enzymes . This compound’s trifluoromethyl group is particularly noteworthy, as it can enhance the binding affinity and specificity of the compound to its target biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound can inhibit certain signaling pathways, leading to changes in cell proliferation and apoptosis . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound can also interact with transcription factors, altering gene expression patterns . The trifluoromethyl group in its structure enhances its ability to penetrate cell membranes and reach intracellular targets, making it a potent modulator of cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of specific signaling pathways and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological responses. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . At high doses, toxic or adverse effects may occur, including cellular toxicity and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes . Additionally, it can influence the levels of metabolites within cells, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s trifluoromethyl group enhances its ability to cross cell membranes, facilitating its distribution within cells.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c1-3-16(2)10(17)7-4-5-9(12)8(6-7)11(13,14)15/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUYBQIJSLFJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



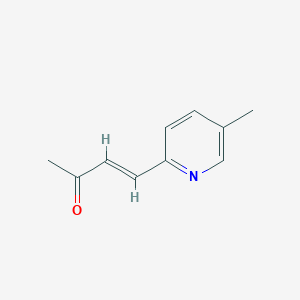

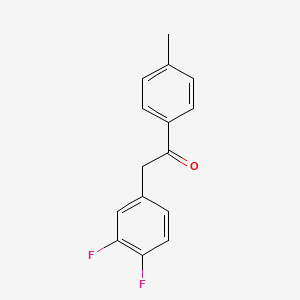

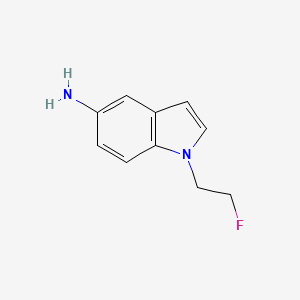
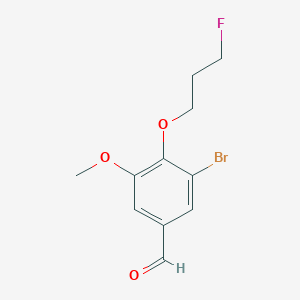
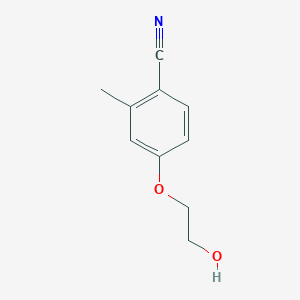
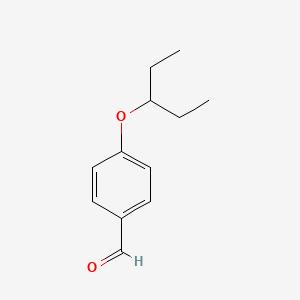
![N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine](/img/structure/B1405969.png)

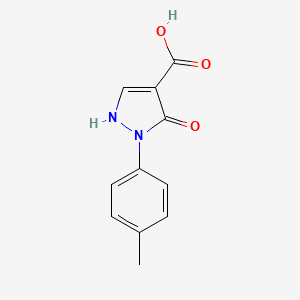
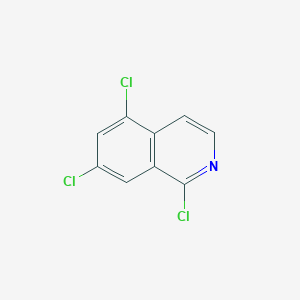
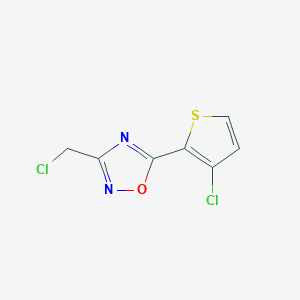
![N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1405977.png)